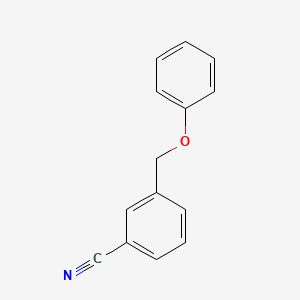

3-(Phenoxymethyl)benzonitrile

Description

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds featuring a nitrile (-C≡N) group attached to an aromatic ring. numberanalytics.comfiveable.me This functional group is highly electron-withdrawing, which significantly influences the chemical reactivity and properties of the aromatic system. fiveable.me Aromatic nitriles, including benzonitriles (those with a benzene (B151609) ring), are crucial intermediates in the synthesis of a wide array of organic molecules. numberanalytics.com They can undergo various chemical transformations, such as hydrolysis to form carboxylic acids or amides, reduction to primary amines, and participation in nucleophilic substitution and addition reactions. fiveable.menumberanalytics.com The versatility of the nitrile group makes these compounds valuable precursors in the production of pharmaceuticals, dyes, and agrochemicals. numberanalytics.comfiveable.menumberanalytics.com

The synthesis of aromatic nitriles can be achieved through several methods. A common laboratory preparation is the Sandmeyer reaction, which involves the conversion of an aniline (B41778) to a diazonium compound, followed by reaction with a copper cyanide. wikipedia.org Another significant method is the Rosenmund-von Braun reaction, which directly converts aryl halides to the corresponding nitriles using copper(I) cyanide. fiveable.me Other synthetic routes include the dehydration of amides and the Houben-Fischer synthesis from trichloromethyl aryl ketimines. fiveable.mewikipedia.org

Significance of Phenoxymethyl (B101242) Moieties in Synthetic Organic Chemistry

The phenoxymethyl moiety, an ether linkage between a phenyl group and a methyl group, is a significant structural motif in synthetic organic chemistry. This group can influence a molecule's physical and chemical properties, such as its solubility and thermal stability. For instance, the presence of a phenoxy group can decrease water solubility compared to hydroxyl-substituted analogs.

The phenoxymethyl group is incorporated into various molecular frameworks to create compounds with specific biological activities. It is found in a range of molecules, from penicillin derivatives to more complex heterocyclic structures. pensoft.netacs.org The synthesis of molecules containing this moiety often involves the reaction of a compound containing a leaving group (like a halide) with phenol (B47542) or a substituted phenol. For example, the synthesis of 3-((4-formyl-2-methoxyphenoxy) methyl) benzonitrile (B105546) involves the reaction of 3-(bromomethyl) benzonitrile with vanillin. pnrjournal.com The phenoxymethyl group's presence can be crucial for the biological activity of the resulting compound, potentially through interactions with cellular membranes or enzymes.

Overview of Advanced Research Trajectories for 3-(Phenoxymethyl)benzonitrile

Advanced research involving this compound and its derivatives is exploring their potential in various fields, particularly in medicinal chemistry and materials science.

One area of investigation is the use of this compound derivatives as building blocks for more complex molecules with potential therapeutic applications. For example, derivatives have been synthesized and evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.orgnih.gov Specifically, a series of 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized and tested for their inhibitory activity. acs.orgnih.gov

Furthermore, research has focused on creating novel compounds by incorporating the this compound scaffold into larger, more complex structures. For instance, it has been used in the synthesis of chalcone (B49325) derivatives which were subsequently evaluated for their anti-inflammatory and analgesic activities. pnrjournal.com Other research has explored the synthesis of sulfone derivatives containing a 1,3,4-oxadiazole (B1194373) moiety and a phenoxymethyl group, which have shown potential as antibacterial agents. sciepub.com The development of derivatives such as 3-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}benzonitrile also opens up possibilities for further functionalization through cross-coupling reactions. fluorochem.co.uk These research directions highlight the ongoing efforts to leverage the unique chemical structure of this compound for the development of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(phenoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLIXBSUZNVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481144 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57928-72-0 | |

| Record name | 3-(phenoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 3-(Phenoxymethyl)benzonitrile

The direct construction of the this compound molecule is typically achieved through the formation of the crucial ether linkage or the introduction of the nitrile functionality.

The most common and high-yielding method for synthesizing this compound is through nucleophilic substitution, specifically the Williamson ether synthesis. wikipedia.org This method involves the reaction of a phenoxide ion with a benzylic halide. In a typical procedure, phenol (B47542) is deprotonated by a base to form the more nucleophilic phenoxide, which then displaces a halide from a suitable benzylic precursor like 3-(bromomethyl)benzonitrile (B105621). wikipedia.orgchemicalbook.com

A well-documented synthesis involves dissolving 3-(bromomethyl)benzonitrile in an aprotic polar solvent such as N,N-dimethylformamide (DMF), followed by the addition of phenol and a base like potassium carbonate. chemicalbook.com The reaction proceeds efficiently at room temperature over several hours to afford this compound in excellent yield. chemicalbook.com Primary alkyl halides, such as the benzylic bromide used here, are ideal for this SN2 reaction, as secondary and tertiary halides are more prone to elimination reactions. wikipedia.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-(Bromomethyl)benzonitrile | Phenol | Potassium Carbonate (K₂CO₃) | N,N-dimethylformamide (DMF) | 20°C, 16 hours | 97% | chemicalbook.com |

An alternative synthetic strategy involves the introduction of the cyano group at the benzylic position of a precursor that already contains the phenoxymethyl (B101242) moiety. This can be achieved through the cyanation of a suitable benzylic electrophile. The classic approach for forming such sp³-hybridized nitriles is the SN2-type reaction between an alkyl halide and an alkali metal cyanide, such as sodium cyanide. wikipedia.org For instance, 3-(phenoxymethyl)benzyl chloride could react with sodium cyanide to yield this compound.

More advanced methods have also been developed for the cyanation of benzylic C-N bonds. A notable example is the nickel-catalyzed reductive cyanation of α-(hetero)aryl amines, which uses carbon dioxide and ammonia (B1221849) as the source of the cyano group. nih.gov This method demonstrates good tolerance for various functional groups, including ethers, making it a potentially viable, though more complex, route for synthesizing the target compound from a precursor like (3-(phenoxymethyl)phenyl)methanamine. nih.gov

Synthesis of Advanced Precursors and Versatile Intermediates for this compound Derivatives

The synthesis of derivatives of this compound requires access to a variety of functionalized precursors, particularly halogenated benzylic nitriles and substituted phenols.

3-(Bromomethyl)benzonitrile is a key precursor for the ether synthesis described above. chemicalbook.com It is typically prepared via the radical bromination of the corresponding methyl-substituted nitrile, 3-methylbenzonitrile (B1361078). This transformation is commonly achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a nonpolar solvent like carbon tetrachloride (CCl₄). wiley-vch.dersc.org The reaction is initiated by refluxing the mixture, which leads to the selective bromination of the benzylic methyl group. wiley-vch.dersc.org

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-Methylbenzonitrile | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Carbon Tetrachloride (CCl₄) | Reflux | 3-(Bromomethyl)benzonitrile | wiley-vch.dersc.org |

To generate a diverse library of this compound derivatives, various substituted phenols are required. Several synthetic methods can be employed to produce these crucial intermediates.

One powerful method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (or its derivatives) to form a bis-aryl ether. wikipedia.org This is particularly useful for creating more complex diaryl ether scaffolds. For instance, resorcinol (B1680541) can be coupled with various aryl iodides using a copper iodide (CuI) and picolinic acid catalyst system to produce 3-(aryloxy)phenols. nih.gov Another approach involves the demethylation of more readily available m-methoxy phenols to yield the corresponding m-aryloxy phenols. nih.gov This can be accomplished using strong acids or reagents like boron tribromide. nih.gov

Chemoselective Derivatization Strategies from the this compound Core Structure

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, allowing for the synthesis of diverse derivatives.

One common transformation is the reduction of the nitrile. The nitrile can be selectively reduced to an aldehyde using hydride reagents such as diisobutylaluminium hydride (DIBAL-H). chemicalbook.com This reaction is typically performed in a nonpolar solvent like toluene (B28343) at low temperatures to prevent over-reduction to the amine. For example, this compound can be converted to 3-(phenoxymethyl)benzaldehyde (B10939). chemicalbook.com

Alternatively, complete reduction of the nitrile group to a primary amine can be achieved using more powerful reducing agents like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This reaction transforms this compound into (3-(phenoxymethyl)phenyl)methanamine, a valuable intermediate for further functionalization. researchgate.net

| Starting Material | Reagent | Solvent | Product | Transformation | Reference |

|---|---|---|---|---|---|

| This compound | Diisobutylaluminium hydride (DIBAL-H) | Toluene | 3-(Phenoxymethyl)benzaldehyde | Nitrile to Aldehyde | chemicalbook.com |

| 3-(4-Chlorophenoxy)benzonitrile | Lithium aluminum hydride (LAH) | Tetrahydrofuran (THF) | (3-(4-Chlorophenoxy)phenyl)methanamine | Nitrile to Amine | researchgate.net |

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle, amenable to a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions. These reactions provide access to a diverse range of derivatives, such as aldehydes, amines, carboxylic acids, and heterocyclic compounds.

Selective Reduction to Aldehydes and Amines

The selective reduction of the nitrile group offers a direct route to valuable aldehyde and amine derivatives. The choice of reducing agent is crucial in dictating the final product.

Reduction to Aldehyde: The partial reduction of this compound to 3-(Phenoxymethyl)benzaldehyde can be achieved using hydride reagents that deliver a single hydride equivalent. Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for this transformation. The reaction proceeds via an imine intermediate, which is hydrolyzed upon workup to yield the aldehyde. It is critical to maintain low temperatures during the reaction to prevent over-reduction to the primary amine. chemicalbook.com

Reduction to Amine: Complete reduction of the nitrile group to a primary amine, (3-(Phenoxymethyl)phenyl)methanamine, can be accomplished using more powerful reducing agents or catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is highly effective for this conversion. researchgate.net Alternatively, catalytic hydrogenation using reagents like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere provides a cleaner, albeit often slower, method for reduction. researchgate.net Another approach involves the use of cobalt chloride in combination with sodium borohydride (B1222165), which offers a mild and selective method for reducing nitriles to primary amines. google.com

| Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| 3-(Phenoxymethyl)benzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or THF, low temperature (e.g., -78 °C to 0 °C), followed by aqueous workup | chemicalbook.com |

| (3-(Phenoxymethyl)phenyl)methanamine | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, reflux, followed by aqueous workup | researchgate.net |

| (3-(Phenoxymethyl)phenyl)methanamine | H₂ / Raney Ni, Pd/C, or PtO₂ | Methanol or Ethanol, H₂ atmosphere (from balloon to high pressure) | researchgate.net |

| (3-(Phenoxymethyl)phenyl)methanamine | Cobalt chloride (CoCl₂) / Sodium borohydride (NaBH₄) | Methanol, room temperature to 60 °C | google.com |

Hydrolysis Pathways to Carboxylic Acid and Amide Analogs

The hydrolysis of the nitrile functional group provides a straightforward route to the corresponding carboxylic acid or amide, depending on the reaction conditions. This transformation involves the nucleophilic attack of water on the electrophilic carbon of the nitrile. libretexts.org

Acid-Catalyzed Hydrolysis: Heating this compound under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), leads to the formation of 3-(Phenoxymethyl)benzoic acid. chemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt under the acidic conditions. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong aqueous base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), also yields the carboxylic acid after an acidic workup. libretexts.orgchemguide.co.uk The initial product of the basic hydrolysis is the carboxylate salt (e.g., sodium 3-(phenoxymethyl)benzoate) and ammonia gas. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free 3-(Phenoxymethyl)benzoic acid. chemguide.co.uk Partial hydrolysis to the amide, 3-(Phenoxymethyl)benzamide, can sometimes be achieved under milder basic conditions, often with peroxide-mediated catalysis.

| Product | Reagent(s) | Typical Conditions | Reference |

|---|---|---|---|

| 3-(Phenoxymethyl)benzoic acid | Aqueous HCl or H₂SO₄ | Heat under reflux | chemguide.co.ukmasterorganicchemistry.com |

| 3-(Phenoxymethyl)benzoic acid | 1. Aqueous NaOH or KOH 2. H₃O⁺ (acidic workup) | 1. Heat under reflux 2. Acidification | libretexts.orgchemguide.co.uk |

| 3-(Phenoxymethyl)benzamide | Controlled hydrolysis (e.g., H₂O₂, base) | Milder conditions than for full hydrolysis | N/A |

[3+2] Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. While the prompt mentions azide-alkyne click chemistry, the reaction of a nitrile with an azide (B81097) is a distinct transformation.

Tetrazole Formation: The reaction of this compound with an azide source, such as sodium azide (NaN₃), typically in the presence of a Lewis acid (e.g., ZnCl₂, NH₄Cl) or Brønsted acid, can yield 5-(3-(phenoxymethyl)phenyl)-1H-tetrazole. This cycloaddition is a powerful method for introducing a tetrazole moiety, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

While direct examples for this compound are not prevalent in the immediate literature, the reaction is general for a wide range of aromatic nitriles. researchgate.net Similarly, reactions with other 1,3-dipoles like nitrile oxides are also possible. For instance, benzonitrile (B105546) oxides can undergo cycloaddition with dipolarophiles to form isoxazoles. nih.govrsc.org The reactivity of the nitrile in this compound would be analogous to that of benzonitrile itself in these types of cycloadditions. mdpi.comrsc.org

Modifications and Substitutions on the Phenoxy Aromatic Ring

The phenoxy aromatic ring of this compound is susceptible to substitution reactions, allowing for further functionalization of the molecule. The nature of these transformations depends on the reagents and the electronic properties of the ring.

Regioselective Electrophilic Aromatic Substitution Reactions

The phenoxy group (-OAr) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com Therefore, electrophiles will preferentially add to the positions ortho and para to the oxygen atom on the phenoxy ring. The ether linkage deactivates the ring slightly compared to phenol but still strongly directs substitution.

Common EAS reactions include:

Halogenation: Bromination (Br₂) or chlorination (Cl₂) in the presence of a Lewis acid (or without for highly activated rings) would yield a mixture of the ortho- and para-halogenated products. The para-substituted product is often major due to reduced steric hindrance. chegg.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the ortho and para positions. youtube.comlibretexts.org

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl halide/acyl halide in the presence of a Lewis acid (e.g., AlCl₃) would lead to ortho- and para-alkylation or acylation.

The benzylic ether oxygen directs the electrophile to the phenoxy ring rather than the benzonitrile ring, which is deactivated by the electron-withdrawing nitrile group.

| Reaction | Reagent(s) | Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-((4-Bromophenoxy)methyl)benzonitrile | chegg.com |

| Nitration | HNO₃ / H₂SO₄ | 3-((4-Nitrophenoxy)methyl)benzonitrile and 3-((2-Nitrophenoxy)methyl)benzonitrile | youtube.comlibretexts.org |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 3-((4-Acetylphenoxy)methyl)benzonitrile | youtube.com |

Nucleophilic Aromatic Substitution on Activated Phenoxy Rings

Nucleophilic aromatic substitution (SₙAr) is generally difficult on an unsubstituted benzene (B151609) ring. wikipedia.org However, if the phenoxy ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), at the ortho and/or para positions relative to a suitable leaving group, the SₙAr reaction can proceed. youtube.comyoutube.com

In the context of this compound derivatives, if a leaving group (like a halide) were present on the phenoxy ring along with an activating nitro group, a nucleophile could displace the leaving group. For example, if we consider a derivative such as 3-((4-fluoro-2-nitrophenoxy)methyl)benzonitrile, the fluorine atom is activated towards nucleophilic attack due to the ortho-nitro group. Reaction with a nucleophile, such as an alkoxide (RO⁻) or an amine (R₂NH), would result in the displacement of the fluoride. youtube.commasterorganicchemistry.com The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Reactions at the Benzylic Methylene (B1212753) Bridge (–CH₂–)

The benzylic methylene bridge in this compound is a key site for chemical transformations, offering pathways to a variety of functionalized derivatives. Its reactivity is influenced by the adjacent phenyl ring and the ether linkage. This section details the functionalization, oxidation, and reduction reactions occurring at this position.

Functionalization of the Methylene Linker

The primary method for the functionalization of the benzylic methylene linker in compounds analogous to this compound involves free radical halogenation, most commonly bromination. This approach introduces a versatile handle for subsequent nucleophilic substitution reactions.

Benzylic Bromination with N-Bromosuccinimide (NBS)

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen atom from the methylene bridge of this compound. This abstraction is favored due to the formation of a resonance-stabilized benzylic radical. youtube.com The resulting benzylic radical then reacts with a molecule of bromine (Br₂), generated in low concentrations from the reaction of NBS with traces of HBr, to yield the brominated product and a new bromine radical, thus propagating the chain reaction. youtube.com

The resulting 3-(bromophenoxymethyl)benzonitrile can serve as a precursor for a range of derivatives through nucleophilic substitution reactions at the benzylic carbon.

| Reaction | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat or Light, Solvent (e.g., CCl₄) | 3-(Bromophenoxymethyl)benzonitrile | A standard method for introducing a functional group at the benzylic position. The product is a versatile intermediate for further synthesis. |

Oxidation and Reduction Pathways

The methylene bridge of this compound is susceptible to both oxidation and reduction, leading to the formation of carbonyl compounds or the cleavage of the benzylic C-O bond, respectively.

Oxidation Pathways

The oxidation of the benzylic methylene group can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidant used. General methods for the oxidation of benzylic C-H bonds are well-documented and can be applied to this compound. nih.gov

The selective oxidation of benzyl (B1604629) ethers to the corresponding benzoates has been reported using various catalytic systems. For instance, a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite material has been shown to effectively catalyze the selective oxidation of benzyl ethers to benzoates at room temperature using tert-butyl hydroperoxide (TBHP) and oxygen as co-oxidants. rsc.orgnih.gov Applying this to this compound would be expected to yield 3-phenoxycarbonylbenzonitrile.

Furthermore, nitric acid in dichloromethane (B109758) has been reported as an effective reagent for the oxidation of benzylic ethers to carbonyl compounds, which in the case of a primary benzylic ether would be an aldehyde. researchgate.net This suggests a potential pathway to synthesize 3-(phenoxymethyl)benzaldehyde from this compound, although the nitrile group's stability under these conditions would need to be considered.

| Reaction | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|

| Oxidation to Benzoate | Cu₂O/C₃N₄, TBHP, O₂ | 3-Phenoxycarbonylbenzonitrile | Based on catalytic systems developed for the selective oxidation of benzyl ethers. rsc.orgnih.gov |

| Oxidation to Aldehyde | HNO₃, CH₂Cl₂ | 3-(Phenoxymethyl)benzaldehyde | Based on general methods for benzylic ether oxidation. researchgate.net The nitrile group's compatibility would need to be verified. |

Reduction Pathways

Reduction reactions at the benzylic position of this compound can be directed towards the cleavage of the C-O ether bond through hydrogenolysis. Catalytic hydrogenolysis is a common method for the cleavage of benzyl ethers, typically employing a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. organic-chemistry.org This reaction would be expected to cleave the phenoxymethyl group, yielding 3-methylbenzonitrile (m-tolunitrile).

It is important to note that under typical catalytic hydrogenation conditions, the nitrile group is also susceptible to reduction to a primary amine (benzylamine). researchgate.netresearchgate.net Therefore, achieving selective hydrogenolysis of the benzylic ether without reducing the nitrile would require careful selection of the catalyst and reaction conditions. For instance, certain catalytic systems have been developed for the selective hydrodeoxygenation of benzylic esters, which might offer insights into achieving selectivity for the ether cleavage. acs.org

| Reaction | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|

| Hydrogenolysis of C-O Bond | H₂, Pd/C | 3-Methylbenzonitrile | A common method for cleaving benzyl ethers. organic-chemistry.org Selectivity over nitrile reduction would be a key challenge. researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Specific experimental FT-IR data for 3-(Phenoxymethyl)benzonitrile is not available.

Specific experimental FT-Raman data for this compound is not available.

A PED analysis for this compound could not be conducted due to the lack of necessary experimental and computational data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, are not available.

An analysis using 2D NMR techniques for this compound is not possible without the foundational 1D NMR data.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. To complement experimental findings, theoretical calculations of NMR chemical shifts have become an invaluable tool. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach for predicting these shifts with a high degree of accuracy.

The GIAO method calculates the nuclear magnetic shielding tensors for each atom in a molecule, from which the NMR chemical shifts can be derived. These calculations are typically performed using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy. By comparing the theoretically predicted chemical shifts with experimental data, researchers can confirm structural assignments, investigate conformational isomers, and gain a deeper understanding of the electronic environment of the nuclei.

Table 1: Illustrative Theoretical 13C and 1H NMR Chemical Shifts (in ppm) for a Benzonitrile (B105546) Derivative (4-Bromo-3-methylbenzonitrile) Calculated using the GIAO Method.

| Atom | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) |

|---|---|---|

| C1 | 133.5 | - |

| C2 | 131.8 | 7.6 |

| C3 | 140.1 | - |

| C4 | 123.9 | - |

| C5 | 135.2 | 7.8 |

| C6 | 129.4 | 7.5 |

| C7 (CN) | 118.2 | - |

| C8 (CH3) | 22.5 | 2.4 |

Note: This data is for 4-Bromo-3-methylbenzonitrile and serves as an example of GIAO-predicted NMR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Investigations

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides valuable information about the electronic structure and conjugation within the molecule.

The absorption of UV-Vis light by a molecule like this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The primary electronic transitions observed in aromatic nitriles are typically π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. uomustansiriyah.edu.iq The presence of the phenoxymethyl (B101242) group can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

The absorption spectrum of this compound would be expected to show characteristic bands corresponding to the electronic transitions within the benzonitrile and phenoxy moieties. The conjugation between these groups would affect the λmax values. While specific experimental UV-Vis data for this compound is not provided in the search results, the typical absorption characteristics of benzonitrile derivatives involve strong absorptions in the UV region.

Table 2: Typical Electronic Transitions and Expected Absorption Regions for Benzonitrile Derivatives.

| Transition Type | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π* | 220-280 | Involves the aromatic rings and the nitrile group. |

| n → π* | > 280 (often weak) | Involves the non-bonding electrons of the nitrogen atom. |

Fluorescence spectroscopy is a powerful technique for studying the emissive properties of molecules. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is known as fluorescence.

The fluorescence properties of a molecule, including its emission wavelength and quantum yield, are highly dependent on its structure and environment. For some benzonitrile derivatives, a phenomenon known as dual fluorescence has been observed, particularly in polar solvents. This is often attributed to the formation of an intramolecular charge transfer (ICT) excited state. While there is no specific information on the fluorescence of this compound in the provided search results, the presence of both an electron-donating phenoxy group and an electron-withdrawing nitrile group suggests the potential for interesting emissive properties that could be explored through fluorescence spectroscopy.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule by the solvent. By studying the absorption or emission spectra of a compound in a range of solvents with varying polarities, one can gain insights into the nature of the excited state and the specific interactions between the solute and solvent molecules.

For a molecule like this compound, solvatochromic studies would involve recording its UV-Vis absorption and fluorescence emission spectra in a series of solvents with different dielectric constants and hydrogen bonding capabilities. A shift in the λmax to longer wavelengths (bathochromic or red shift) with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (hypsochromic or blue shift) suggests a less polar excited state. These studies are crucial for understanding how the environment influences the photophysical behavior of the compound.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, leading to the determination of the crystal structure.

While a specific crystal structure for this compound is not available in the provided search results, the analysis of a related compound, 3-Nitrobenzonitrile, provides an example of the detailed structural information that can be obtained. nih.govresearchgate.net Such an analysis for this compound would reveal the conformation of the phenoxymethyl group relative to the benzonitrile ring, the planarity of the aromatic systems, and the nature of any intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing.

Table 3: Illustrative Crystallographic Data for a Benzonitrile Derivative (3-Nitrobenzonitrile).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 3.845 |

| b (Å) | 15.345 |

| c (Å) | 5.895 |

| β (°) | 98.45 |

| Volume (Å3) | 343.5 |

| Z | 2 |

Note: This data is for 3-Nitrobenzonitrile and is presented as an example of the type of information obtained from single crystal X-ray diffraction. nih.govresearchgate.net

Investigation of Crystal Packing Motifs and Intermolecular Interactions in the Solid State of this compound

As of the latest available scientific literature and structural databases, a detailed experimental investigation of the crystal packing motifs and intermolecular interactions specifically for the solid state of this compound has not been publicly reported. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound.

Therefore, a quantitative analysis of its crystal packing, including the identification of specific intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces, cannot be provided at this time. The generation of data tables detailing crystallographic parameters, bond lengths, and angles related to its solid-state structure is consequently not possible.

The scientific community relies on experimental techniques like single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of molecules in a crystal lattice. Without such a study for this compound, any discussion of its crystal packing would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Further research, involving the synthesis of a suitable single crystal of this compound and its analysis through X-ray crystallography, would be necessary to provide the detailed research findings and structural data required for a comprehensive understanding of its solid-state behavior.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for understanding the electronic structure and predicting the properties of molecules like 3-(Phenoxymethyl)benzonitrile. These theoretical investigations provide insights into the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For this compound, this process would involve iterative calculations to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Selection and Validation of Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that balances accuracy and computational cost. The 6-311++G(d,p) basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical distribution of electron density, which is crucial for molecules containing heteroatoms and aromatic rings. The selection of this level of theory would require validation against experimental data if available, or comparison with higher-level calculations for benchmark purposes.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface for this compound would illustrate regions of negative potential (in red), typically associated with electronegative atoms like the nitrogen of the nitrile group and the ether oxygen, indicating sites susceptible to electrophilic attack. Regions of positive potential (in blue) would highlight areas prone to nucleophilic attack, such as the hydrogen atoms of the aromatic rings.

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital analysis provides a deeper understanding of the electronic behavior, charge transfer, and reactivity of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals in this compound would show which parts of the molecule are the primary sites for electron donation and acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a principal quantum mechanical method for investigating the electronic excited states of molecules. rsc.orguci.edu It allows for the calculation of properties directly related to a molecule's interaction with light, such as its absorption and emission spectra. rsc.orgresearchgate.net By applying TD-DFT, one can predict the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the electronic transitions for this compound.

The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption peak. Furthermore, the analysis of the molecular orbitals involved in these transitions provides a detailed picture of their nature, such as identifying them as π→π* or n→π* transitions, and determining if they involve intramolecular charge transfer (ICT). nih.govyoutube.com For instance, in related benzonitrile (B105546) derivatives, TD-DFT has been used to understand how substituents influence the charge-transfer characteristics in excited states. nih.gov Such calculations for this compound would reveal how electron density is redistributed upon photoexcitation, which is crucial for applications in photochemistry and materials science.

Table 1: Illustrative TD-DFT Calculated Electronic Transition Data (Note: This table represents the type of data generated from a TD-DFT analysis and is for illustrative purposes.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | - | - | - | - |

| S2 | - | - | - | - |

| S3 | - | - | - | - |

Reactivity Descriptors and Conceptual DFT Studies

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density. mdpi.comsciencesconf.org These descriptors, such as chemical potential, hardness, and Fukui functions, translate complex quantum mechanical information into chemically intuitive concepts that predict how a molecule will behave in a chemical reaction. mdpi.comscielo.org.mx

The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule. researchgate.netsemanticscholar.org It quantifies the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. nih.gov There are three main types of Fukui functions:

f(r)+ : For nucleophilic attack (measures the reactivity of a site towards an electron donor).

f(r)- : For electrophilic attack (measures the reactivity of a site towards an electron acceptor).

f(r)0 : For radical attack.

By calculating these values for each atom in this compound, one can create a detailed reactivity map. researchgate.net A site with a high f(r)+ value is susceptible to nucleophilic attack, while a high f(r)- value indicates a site prone to electrophilic attack. semanticscholar.org This analysis is critical for predicting the regioselectivity of various chemical reactions involving the molecule.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful tools for visualizing and analyzing the nature of chemical bonding. nih.govresearchgate.net They are based on the kinetic energy of electrons and provide a clear picture of electron pairing and localization. jussieu.frnih.gov ELF and LOL analyses generate three-dimensional maps where regions of high value (typically close to 1.0) correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. jussieu.fr Regions with low ELF/LOL values indicate areas of high electron delocalization. researchgate.net

For this compound, an ELF/LOL analysis would visually confirm the covalent C-C and C-H bonds within the aromatic rings, the C-O-C ether linkage, and the C≡N triple bond. It would also clearly depict the localized lone pair electrons on the oxygen and nitrogen atoms, which are key sites for hydrogen bonding and other interactions.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. nih.govfrontiersin.org Computational DFT methods are widely used to predict the NLO response of molecules by calculating the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β). nih.govfrontiersin.org The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. researchgate.net

The NLO properties of organic molecules are often associated with intramolecular charge transfer between an electron-donating group and an electron-accepting group connected by a π-conjugated system. frontiersin.org In this compound, the benzonitrile group can act as an electron acceptor. nih.gov A computational study would quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (βtot). These calculated values are often compared with those of a standard NLO material, such as urea, to assess their potential. researchgate.net A large βtot value for this compound would suggest its promise as a candidate for NLO applications.

Table 2: Illustrative Calculated NLO Properties (Note: This table represents the type of data generated from an NLO properties calculation and is for illustrative purposes.)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | - |

| Mean Polarizability (α) | - |

| Total First Hyperpolarizability (βtot) | - |

Advanced Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a sophisticated computational method used to explore and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, separating it from its neighbors. By mapping properties like normalized contact distance (dnorm) onto this surface, one can visualize close intermolecular contacts, with strong interactions like hydrogen bonds appearing as distinct red spots. nih.gov

Table 3: Illustrative Hirshfeld Surface Analysis Data - Percentage Contributions of Intermolecular Contacts (Note: This table represents the type of data generated from a Hirshfeld surface analysis and is for illustrative purposes.)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | - |

| C···H / H···C | - |

| O···H / H···O | - |

| N···H / H···N | - |

| C···C | - |

| Other | - |

Independent Gradient Model based on Hirshfeld (IGMH) Partition Analysis

A comprehensive search of available scientific literature and computational chemistry databases did not yield any specific studies that have applied Independent Gradient Model based on Hirshfeld (IGMH) partition analysis to the compound this compound.

The Independent Gradient Model (IGM) is a theoretical method used to identify and visualize intramolecular and intermolecular interactions. The refinement of this model, IGMH, incorporates Hirshfeld partitioning of the molecular electron density, which offers a more rigorous physical basis by using atomic densities derived from the actual molecular electron density rather than promolecular densities. This approach allows for a detailed analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, by graphically representing interaction regions.

While computational studies and theoretical analyses have been conducted on various benzonitrile derivatives to investigate their properties, specific research employing the IGMH method on this compound has not been published. Therefore, no detailed research findings or data tables pertaining to the IGMH analysis of this specific compound can be provided at this time.

Reaction Mechanism Studies and Kinetic Analysis

Elucidation of Mechanistic Pathways for Nitrile Group Transformations

The nitrile group in 3-(Phenoxymethyl)benzonitrile is a versatile functional handle that can undergo a variety of transformations, most notably hydrolysis and cycloaddition reactions.

Hydrolysis: The hydrolysis of nitriles to carboxylic acids can proceed under either acidic or basic conditions. chemistrysteps.comyoutube.com

Under acidic conditions , the mechanism is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then undergoes further hydrolysis to yield a carboxylic acid and an ammonium (B1175870) ion. semanticscholar.org

In basic hydrolysis , the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. pearson.comyoutube.com This forms a hydroxy imine intermediate, which, after a series of proton transfers, is converted to an amide. The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia (B1221849).

A general representation of the intermediates in the hydrolysis of a benzonitrile (B105546) derivative is shown below:

| Reaction Condition | Intermediate 1 | Intermediate 2 | Final Product (after workup) |

| Acidic Hydrolysis | Protonated Nitrile | Imidic Acid | Carboxylic Acid |

| Basic Hydrolysis | Hydroxy Imine Anion | Amide | Carboxylic Acid |

Cycloaddition Reactions: Benzonitrile derivatives can participate as 1,3-dipoles in cycloaddition reactions, particularly in the form of benzonitrile oxides. These reactions are valuable for the synthesis of five-membered heterocyclic compounds. nih.govmdpi.comresearchgate.net Density Functional Theory (DFT) studies on the [3+2] cycloaddition reactions of benzonitrile oxides with various dipolarophiles have shown that these reactions can proceed through a concerted but asynchronous transition state. researchgate.netnih.govsci-hub.se The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reacting species. researchgate.netrsc.orgrsc.org For a substituted benzonitrile like this compound, the phenoxymethyl (B101242) group would be expected to exert steric and electronic effects on the regiochemical outcome of the cycloaddition.

Kinetic and Thermodynamic Investigations of Ether Cleavage and Formation Reactions

The phenoxymethyl ether linkage in this compound is generally stable but can be cleaved under specific conditions, typically involving strong acids or bases, or through catalytic methods.

Ether Cleavage: The cleavage of aryl ethers can be challenging due to the strength of the C(sp²)-O bond. Theoretical studies using DFT have been employed to calculate the bond dissociation enthalpies (BDEs) of such bonds, providing insight into the energy required for homolytic cleavage. rsc.org The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion or another nucleophile. The reaction can proceed via either an S(_N)1 or S(_N)2 pathway at the benzylic carbon, depending on the stability of the potential carbocation intermediate. Given the primary nature of the benzylic carbon in this compound, an S(_N)2 mechanism is more likely. khanacademy.org

Ether Formation: The formation of the phenoxymethyl ether linkage can be achieved through a Williamson ether synthesis, involving the reaction of a 3-(halomethyl)benzonitrile with a phenoxide. The kinetics of such nucleophilic substitution reactions at a benzylic carbon have been investigated. ias.ac.in The reaction is typically second-order, with the rate depending on the concentrations of both the electrophile and the nucleophile. The solvent can also play a significant role in the reaction rate and mechanism.

| Reaction Type | Key Mechanistic Step | Influencing Factors |

| Acid-Catalyzed Ether Cleavage | Protonation of ether oxygen, followed by nucleophilic attack | Acid strength, nucleophile concentration, temperature |

| Williamson Ether Synthesis | S(_N)2 attack of phenoxide on benzylic halide | Nature of leaving group, solvent polarity, temperature |

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound can involve reactions at the aromatic rings, the nitrile group, or the benzylic position.

Electrophilic Aromatic Substitution: The benzene (B151609) ring bearing the phenoxymethyl group and the phenyl ring of the phenoxy group are both susceptible to electrophilic aromatic substitution. The phenoxymethyl group is an ortho-, para-directing group, while the ether oxygen of the phenoxy group is also ortho-, para-directing. The regioselectivity of such reactions would be determined by the relative activating/deactivating effects of the substituents and steric hindrance. Computational studies can predict the most likely sites of substitution by analyzing the electron density of the aromatic rings. nih.gov

Reactions at the Benzylic Position: The benzylic carbon is a reactive site for various transformations, including substitution and oxidation reactions. khanacademy.org Nucleophilic substitution reactions at this position are mechanistically significant. The stereoselectivity of these reactions would be important if a chiral center is introduced.

Due to the lack of specific experimental studies on the derivatization of this compound, the regioselectivity and stereoselectivity can be inferred from the known reactivity of analogous substituted benzonitriles and benzyl (B1604629) ethers.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of organic molecules. nih.govmdpi.comresearchgate.net For this compound, computational modeling can be applied to:

Locate Transition States: By calculating the potential energy surface of a reaction, the geometry and energy of the transition state can be determined. This information is crucial for understanding the reaction barrier and predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations map the reaction pathway from the transition state to the reactants and products. This allows for the visualization of the geometric changes that occur during the reaction and confirms that the located transition state connects the intended reactants and products.

Analyze Electronic Effects: Computational methods can be used to analyze the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals, to explain and predict reactivity, regioselectivity, and stereoselectivity. nih.govresearchgate.net

For example, in the context of nitrile hydrolysis, DFT calculations could be used to model the stepwise addition of water and subsequent proton transfers, providing a detailed energy profile of the reaction pathway. Similarly, for ether cleavage, computational modeling could elucidate the S(_N)1 versus S(_N)2 character of the transition state.

Applications in Diverse Chemical Sciences Non Clinical Focus

Catalysis and Ligand Design

The unique electronic properties of the benzonitrile (B105546) group, characterized by the electron-withdrawing nature of the nitrile and the aromaticity of the benzene (B151609) ring, make 3-(phenoxymethyl)benzonitrile and its derivatives valuable components in the fields of catalysis and ligand design.

The benzonitrile moiety is a versatile ligand in coordination chemistry, primarily due to the lone pair of electrons on the sp-hybridized nitrogen atom. unibo.it Nitriles are classified as L-type ligands, which are neutral Lewis bases. wikipedia.org They are also considered soft ligands according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org Benzonitrile typically coordinates to metal centers in a monodentate, end-on fashion (η¹). unibo.itnih.gov

The bond between a metal and the nitrile nitrogen is primarily a σ-donation from the nitrogen lone pair to an empty metal orbital. unibo.it There can also be a secondary contribution from π-back-donation from a filled metal d-orbital into the π* antibonding orbitals of the C≡N triple bond. unibo.itwikipedia.org This back-donation strengthens the metal-ligand bond and can influence the reactivity of the nitrile group itself. For instance, coordination to a cationic metal center activates the nitrile carbon toward nucleophilic attack. wikipedia.org

Benzonitrile ligands are often labile, meaning they can be easily displaced by stronger, more tightly binding ligands. wikipedia.orgatamanchemicals.comwikipedia.org This property is exploited in synthetic inorganic and organometallic chemistry, where benzonitrile-metal complexes serve as convenient and soluble precursors for the synthesis of other complexes. atamanchemicals.comwikipedia.org A widely used example is bis(benzonitrile)palladium(II) dichloride, [PdCl₂(PhCN)₂], which acts as a soluble source of "PdCl₂" in various organic solvents. wikipedia.orgatamanchemicals.comwikipedia.org

The coordination of benzonitrile to a metal center induces structural changes in the ligand. For example, in η²-nitrile complexes with nickel(0), the C≡N bond length is elongated compared to free benzonitrile, indicating a decrease in the bond order due to metal-to-ligand back-donation. acs.org

Table 1: Selected Metal Complexes Featuring Benzonitrile Ligands

| Complex | Metal Oxidation State | Application/Property | Reference |

|---|---|---|---|

| [Ru(NH₃)₅(NCPh)]²⁺/³⁺ | Ru(II), Ru(III) | Studied for understanding π-acceptor properties. | wikipedia.org |

| [PdCl₂(PhCN)₂] | Pd(II) | A common precursor in palladium catalysis; soluble source of PdCl₂. | wikipedia.orgatamanchemicals.comwikipedia.org |

| [Ni(dippe)(η²-NCPh)] | Ni(0) | Intermediate in catalytic nitrile hydration and C-C bond activation studies. | acs.orgresearchgate.net |

Derivatives of benzonitrile, including structures related to this compound, are employed as precursors to catalytically active species. The nitrile group can be a key anchoring point for building more complex ligand architectures or can be transformed into other functional groups that participate in catalysis.

The synthesis of axially chiral benzonitriles, for example, highlights the role of the benzonitrile core in constructing molecules with specific stereochemical properties that can act as chiral ligands or catalysts. nih.gov Furthermore, the functionalization of the benzonitrile ring allows for the tuning of electronic and steric properties, which is a critical aspect of catalyst design. researchgate.net For instance, adding electron-donating or electron-withdrawing groups to the aromatic ring can modulate the σ-donor and π-acceptor characteristics of the nitrile ligand, thereby influencing the stability and reactivity of the resulting metal complex. unibo.it

Benzonitrile derivatives are also used in the industrial-scale synthesis of other compounds, which may themselves be catalyst components or precursors. medcraveonline.com The ammoxidation of toluene (B28343) and its derivatives is a primary industrial route to benzonitriles, showcasing their accessibility as building blocks. medcraveonline.com While direct studies on this compound as a catalyst precursor are not extensively detailed, the principles of using substituted benzonitriles apply. The phenoxymethyl (B101242) substituent offers sites for further functionalization, potentially leading to bidentate or polydentate ligands that can form stable and reactive catalytic centers.

The benzonitrile moiety is significantly involved in palladium-catalyzed organic transformations, one of the cornerstones of modern synthetic chemistry. researchgate.net These reactions are fundamental for constructing C-C, C-N, and C-O bonds. researchgate.net

The most prominent role of benzonitrile in this context is as a labile ligand in palladium precursors. The complex [PdCl₂(PhCN)₂] is a prime example, serving as a versatile catalyst precursor for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgatamanchemicals.commdpi.com The benzonitrile ligands are readily displaced by other ligands (like phosphines) or substrates in the reaction mixture, initiating the catalytic cycle. atamanchemicals.comwikipedia.org The general catalytic cycle for many palladium cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Beyond its role as a leaving ligand, the benzonitrile group can also directly influence the outcome of catalytic reactions. In nickel-catalyzed cross-couplings, benzonitrile has been shown to act as an electron-accepting ligand that can promote the desired reductive elimination step over side reactions like β-hydride elimination. chemrxiv.org It can also stabilize the low-valent state of the metal catalyst. chemrxiv.org Although this finding is in nickel catalysis, it points to the potential for benzonitrile-containing ligands to play an active role in modulating the reactivity of palladium catalysts as well.

The Suzuki-Miyaura reaction, which couples aryl halides with organoboron compounds, is a key method for producing biaryl compounds. researchgate.netmdpi.com Ortho-tolyl-benzonitrile, a biaryl, is a crucial intermediate for several pharmaceuticals and is produced on a large scale via the Suzuki reaction, underscoring the industrial relevance of palladium-catalyzed reactions on benzonitrile structures. researchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions Involving Benzonitrile Scaffolds

| Reaction Type | Substrates | Product Type | Significance | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryl compounds (e.g., ortho-tolyl-benzonitrile) | Widely used in pharmaceutical and materials synthesis. | researchgate.netmdpi.com |

| Heck Coupling | Aryl halides, Alkenes | Aryl-substituted alkenes | Forms new C(sp²)-C(sp²) bonds. | mdpi.com |

| Sonogashira Coupling | Aryl halides, Terminal alkynes | Aryl-substituted alkynes | Forms new C(sp²)-C(sp) bonds. | mdpi.com |

Supramolecular Chemistry and Molecular Recognition

The benzonitrile functional group is an important structural motif in supramolecular chemistry due to its distinct electronic and geometric features, which enable it to participate in specific non-covalent interactions.

Host-guest chemistry involves the formation of complexes where a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. nih.gov The design of synthetic hosts with high affinity and selectivity for specific guests is a central goal of this field. rsc.org The benzonitrile unit is an excellent guest for certain synthetic hosts due to its defined shape and ability to act as a hydrogen bond acceptor.

Recent studies have demonstrated the precise recognition of various benzonitrile derivatives by supramolecular macrocycles. nih.govspringernature.com For example, a phenylphosphine (B1580520) oxide-bridged aromatic macrocycle has been shown to form "key-lock" complexes with a range of benzonitrile guests, confirmed by co-crystallization experiments. nih.gov This host molecule can selectively bind guests containing the benzonitrile fragment, including commercially available drug molecules. nih.gov The recognition is driven by a combination of non-covalent interactions within the host's cavity, showcasing the potential for creating highly specific molecular receptors for nitrile-containing compounds. nih.govspringernature.com The complementarity between the host's cavity and the guest's shape and electronic properties is crucial for stable complex formation. nih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.org The nitrile group is a highly effective hydrogen bond acceptor, a property that is widely exploited in the design of self-assembling systems. nih.govrsc.org The lone pair on the nitrogen atom can readily accept a hydrogen bond from donor groups such as O-H or N-H. researchgate.netresearchgate.net

Aryl nitriles can play a dual role in these systems, acting not only as hydrogen-bond acceptors to direct the assembly but also as functional units that can be chemically modified after the assembly is formed. nih.gov This allows for the creation of complex, functional materials through a combination of supramolecular assembly and subsequent covalent modification. nih.gov Besides classical hydrogen bonds, weaker interactions such as C-H···N and π-stacking involving the phenyl ring of the benzonitrile moiety also contribute to the stability of these assembled structures. acs.org

Co-crystallization Studies for Precise Molecular Recognition

Co-crystallization is a technique used in crystal engineering to bring together two or more different molecules into a single, well-defined crystal lattice. This method is pivotal for studying and understanding the principles of molecular recognition, where a host molecule selectively binds to a guest molecule through a variety of non-covalent interactions. Recent research has highlighted that the benzonitrile moiety is an effective component for such precise "lock-and-key" recognition.

In a notable study, a supramolecular macrocycle was demonstrated to selectively recognize benzonitrile derivatives through co-crystallization. springernature.com The process mimics molecular docking, providing an experimental basis for understanding host-guest interactions. springernature.com The research found that among several guest molecules containing benzene rings, only benzonitrile and its derivatives could form a stable key-and-lock structure with the host molecule. springernature.com This specificity is attributed to the unique electronic and steric properties of the benzonitrile group, which facilitates strong and directional interactions within the host's cavity.

While studies focusing specifically on this compound are not extensively detailed in current literature, its structure, which features the essential benzonitrile "key," makes it a prime candidate for similar molecular recognition research. The phenoxymethyl group adds another layer of complexity and potential interaction sites that could be exploited in the design of highly selective host-guest systems. Further investigations have also utilized co-crystals of complex benzonitrile derivatives to modulate the properties of biomolecules, indicating the broad applicability of this functional group in forming structured molecular complexes. nih.gov

The primary interactions governing the recognition of benzonitrile derivatives in co-crystallization studies are summarized in the table below.

| Interaction Type | Description | Role in Recognition |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like nitrogen or oxygen. | The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The phenyl rings of the benzonitrile and host molecule can stack, contributing to stability. |

| CH-π Interactions | Interaction of a C-H bond with a π-system. | Provides additional stabilization for the host-guest complex. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall packing and stability of the co-crystal structure. |

Materials Science

Incorporation into Polymeric Architectures for Advanced Materials

The unique combination of a rigid aromatic structure, a flexible ether linkage, and a polar nitrile group makes this compound a potentially valuable monomer or functionalizing agent for creating advanced polymers. Although direct polymerization studies of this specific compound are not widely published, the utility of similar phenoxy-benzonitrile structures in materials science is well-documented.

For instance, related compounds like 3,3′-Difluoro-4,4′-(p-phenylenedioxy)dibenzonitrile have been synthesized and used as precursors for high-performance polymers. researchgate.net Such monomers are often employed in the synthesis of polyethers or polyimides, where the ether linkages provide processability and flexibility, and the rigid aromatic nitrile units contribute to high thermal stability and mechanical strength. The nitrile groups can also undergo further reactions, such as trimerization to form triazine rings, creating highly cross-linked, thermosetting polymers with exceptional stability.

The incorporation of the this compound moiety into a polymer backbone could impart a combination of desirable properties:

Thermal Stability: Conferred by the aromatic rings.

Solvent Resistance: Enhanced by the polar nitrile groups.

Dielectric Properties: The nitrile group's polarity can be tuned for applications in electronic materials.

Processability: The ether bond introduces flexibility into the polymer chain, potentially improving solubility and melt-processing characteristics.

Development of Functionalized Materials (e.g., optical materials, sensors)

The development of functionalized materials for optical and sensory applications often relies on molecules with specific electronic properties. Aromatic nitriles are a class of compounds investigated for such uses due to their electronic characteristics. The electron-withdrawing nature of the nitrile group (–C≡N) can create a significant dipole moment and influence the molecule's response to external electric or light fields, which is a key feature for nonlinear optical (NLO) materials.

While this compound has not been the specific focus of extensive research in this area, its molecular structure contains the necessary components. The interplay between the electron-rich phenoxy group and the electron-withdrawing benzonitrile group could lead to interesting photophysical properties. Broader research into functionalized nitrogen-containing aromatic compounds, such as 1,3,5-triazine (B166579) derivatives, has shown their successful application in photo- and electroluminescent materials, as well as in optical sensors. rsc.org These studies establish a precedent for exploring molecules like this compound as building blocks for more complex chromophores for use in advanced materials.

Role as Chemical Intermediates in Complex Chemical Synthesis

One of the most significant applications of this compound is its role as a versatile chemical intermediate in organic synthesis. The nitrile group is a valuable functional group that can be converted into various other functionalities, including amines, carboxylic acids, and aldehydes, making it a key building block for more complex molecules. Benzonitrile and its derivatives are widely used in the manufacturing of pharmaceuticals, dyes, and agrochemicals. medcraveonline.com

The synthesis of this compound itself is straightforward, commonly achieved by the reaction of 3-bromomethylbenzonitrile with phenol (B47542) in the presence of a base like potassium carbonate. chemicalbook.com This accessibility makes it a convenient starting material for multi-step synthetic pathways.

A prime example of its utility is the conversion of this compound into 3-(phenoxymethyl)benzaldehyde (B10939). chemicalbook.comgoogle.com This transformation is typically achieved through reduction of the nitrile group. This reaction is significant as benzaldehyde (B42025) derivatives are crucial intermediates in the pharmaceutical and specialty chemical industries. A common method for this reduction involves the use of diisobutylaluminium hydride (DIBAL-H), which selectively reduces the nitrile to an imine intermediate that is then hydrolyzed to the aldehyde. rsc.org

The following table details the transformation of this compound into a key derivative.

| Starting Material | Product | Reagents and Conditions | Reference(s) |

| This compound | 3-(Phenoxymethyl)benzaldehyde | 1. Diisobutylaluminium hydride (DIBAL) in a solvent like toluene or tetrahydrofuran (B95107). 2. Subsequent aqueous workup (hydrolysis). | chemicalbook.com, google.com, rsc.org |

This role as a precursor to aldehydes and other functional compounds solidifies the importance of this compound as a valuable intermediate for constructing complex molecular architectures.

Future Research Directions and Outlook for 3 Phenoxymethyl Benzonitrile

The landscape of chemical research is continually evolving, driven by the pursuit of efficiency, sustainability, and novel functionalities. For a specialized compound such as 3-(Phenoxymethyl)benzonitrile, future research is poised to unlock its full potential through advancements in synthesis, characterization, computational modeling, and application discovery. The following sections outline key areas where focused research efforts could yield significant scientific and technological breakthroughs.

Q & A

Q. Advanced Research Focus

- Drug-likeness : Use Lipinski’s Rule of Five and ADMET prediction tools (e.g., SwissADME) to assess bioavailability. For this compound, the nitrile group may affect metabolic stability, requiring in vitro CYP450 inhibition assays.

- Material Science : Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with OLED host materials. For example, derivatives like 4-(3-carbazolyl)benzonitrile show potential as TADF emitters due to charge-transfer excited states .

- Nonlinear Optics (NLO) : Hyperpolarizability (β) calculations via DFT predict NLO activity, relevant for photonic devices .

How can binding interactions with biological or radical species be quantified experimentally?

Q. Advanced Research Focus

- DPPH Radical Scavenging : Spectrophotometric titration (e.g., at 517 nm) determines binding constants (Kb) and free energy (ΔG) for interactions between this compound and radicals. Compare with analogs like 3-(ferrocenylmethylamino)benzonitrile, where electrostatic interactions dominate .

- Protein Binding : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify affinity for targets like cytochrome P450 isoforms.

What safety and handling protocols are critical for benzonitrile derivatives in laboratory settings?

Q. Basic Research Focus

- Waste Management : Segregate nitrile-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal.

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection to mitigate toxicity risks (e.g., H313/H333 hazards) .

- Storage : Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the nitrile group.

How do substituent effects influence the physicochemical properties of this compound?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (EWGs) : Nitrile and phenoxymethyl groups reduce electron density, lowering HOMO-LUMO gaps (2.5–3.5 eV via DFT), which correlates with redox stability.

- Solubility : LogP calculations (e.g., XLogP3) predict hydrophobicity, guiding solvent selection for crystallization.

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (>200°C for most benzonitriles) .

What analytical techniques are recommended for purity assessment and impurity profiling?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.